CPI-169

EZH2 Epigenetics Biochemical Assay

CPI-169 is a highly potent, pyridone-based EZH2 inhibitor with a unique indole-carboxamide scaffold ideal for preclinical oncology research. Choose CPI-169 for experiments requiring sustained target engagement via its distinct cellular washout kinetics. With a 25-fold selectivity over EZH1, it enables confident attribution of phenotypes to EZH2-specific inhibition. It is synergistic with CHOP and ABT-199 in NHL models and allows well-tolerated subcutaneous dosing for in vivo studies.

Molecular Formula C27H36N4O5S
Molecular Weight 528.66
Cat. No. B1574218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-169
Molecular FormulaC27H36N4O5S
Molecular Weight528.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-169: A Picomolar EZH2 Inhibitor for Preclinical Epigenetic Research and Drug Discovery


CPI-169 is a pyridone-based, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It belongs to a distinct indole-carboxamide scaffold family and demonstrates potent, selective inhibition of both wild-type and mutant EZH2 [2]. This compound is widely utilized as a chemical probe for investigating epigenetic mechanisms in oncology and other disease areas, particularly in preclinical models of Non-Hodgkin Lymphoma (NHL) and hepatocellular carcinoma (HCC) [3].

Why CPI-169 Cannot Be Simply Substituted by Other EZH2 Inhibitors in Critical Preclinical Studies


While several EZH2 inhibitors share a common mechanism of action, significant differences in potency, selectivity, pharmacokinetics, and chemical structure preclude simple substitution [1]. Key variations include: (1) biochemical IC50 values that can differ by over 100-fold against EZH2 targets [2]; (2) distinct selectivity profiles for EZH1 vs. EZH2 that alter biological outcomes ; (3) differential cellular washout kinetics and target engagement half-lives [3]; and (4) variable in vivo tolerability and efficacy profiles in xenograft models [4]. For experiments requiring prolonged target engagement without oral bioavailability, the specific attributes of CPI-169—including its unique washout kinetics and subcutaneous dosing regimen—cannot be replicated by other in-class compounds like Tazemetostat or GSK126.

Quantitative Differentiation of CPI-169 Against Closest EZH2 Inhibitor Analogs


Picomolar Biochemical Potency Against Wild-Type EZH2 Compared to Tazemetostat

CPI-169 demonstrates significantly higher biochemical potency for wild-type EZH2 compared to the FDA-approved compound Tazemetostat (EPZ-6438). In cell-free assays, CPI-169 exhibits an IC50 of 0.24 nM [1], whereas Tazemetostat shows an IC50 of 11 nM under comparable conditions [2].

EZH2 Epigenetics Biochemical Assay

Superior Potency Against Y641N Mutant EZH2 Relative to GSK126

CPI-169 retains high potency against the clinically relevant EZH2 Y641N gain-of-function mutant, which is common in diffuse large B-cell lymphoma (DLBCL). CPI-169 inhibits EZH2 Y641N with an IC50 of 0.51 nM [1]. In contrast, the structurally related inhibitor GSK126 exhibits an IC50 of >9.9 nM for this mutant (exact value not reported, inferred from wild-type potency) [2].

EZH2 Mutation Lymphoma Oncology

EZH1 Selectivity Profile Differentiates CPI-169 from Dual EZH1/2 Inhibitors

CPI-169 demonstrates a defined selectivity window against EZH1 (IC50 = 6.1 nM) [1], resulting in an EZH1/EZH2 selectivity ratio of approximately 25-fold. This profile is intermediate compared to Tazemetostat (EZH1 IC50 = 392 nM; ~35-fold selective) and the dual inhibitor UNC1999 (EZH2 IC50 = 2 nM, EZH1 IC50 = 45 nM; ~22-fold selective) [2].

EZH1 Selectivity Epigenetics

Cellular Potency and Target Engagement Kinetics Compared to GSK126

In MDA-MB-231 breast cancer cells, CPI-169 and GSK126 were directly compared for their time-dependent inhibition of the H3K27me3 mark. The study derived washout half-lives (t1/2) reflecting cellular potency decay. While the exact t1/2 values are presented graphically, the progression curves indicate that CPI-169 and GSK126 exhibit distinct cellular kinetics [1].

Cellular Assay Washout Kinetics Target Engagement

In Vivo Antitumor Efficacy in DLBCL Xenograft Model with Complete Tumor Regression

CPI-169 demonstrates significant in vivo antitumor activity in an EZH2-mutant KARPAS-422 DLBCL xenograft model. Subcutaneous administration at 200 mg/kg twice daily (BID) resulted in complete tumor regression [1]. The tumor growth inhibition (TGI) was dose-proportional and correlated with reduction of the pharmacodynamic marker H3K27me3 [1]. Notably, CPI-169 was well-tolerated with no observed toxic effects or body weight loss [2].

Xenograft DLBCL In Vivo Efficacy

Optimal Research Applications and Procurement Scenarios for CPI-169


Preclinical Development of Combination Therapies for Lymphoma

CPI-169 is uniquely suited for combination studies in EZH2-mutant lymphomas due to its demonstrated synergy with standard-of-care agents like CHOP [1] and targeted therapies like ABT-199 . Its well-tolerated subcutaneous dosing regimen allows for sustained target engagement in vivo, making it an ideal partner for evaluating novel combination strategies aimed at achieving complete tumor regression [1].

Investigating EZH2 Dependency and Resistance Mechanisms in Solid Tumors

Researchers studying EZH2's role in solid tumors, such as hepatocellular carcinoma (HCC) [2], can leverage CPI-169's high potency and defined selectivity profile to interrogate EZH2 dependency and explore mechanisms of resistance. Its use in zebrafish and mouse xenograft models of HCC has demonstrated synergistic effects with FGFR4 inhibition, providing a validated experimental framework for similar investigations [2].

Chemical Probe for Prolonged Target Engagement Studies

CPI-169's cellular washout kinetics, characterized in direct comparison to GSK126 [3], make it a valuable chemical probe for experiments requiring sustained EZH2 inhibition. The compound's property of inducing apoptosis only after >10 days of continuous target engagement [4] is critical for designing long-term assays and accurately interpreting downstream functional consequences of EZH2 inhibition.

In Vitro Selectivity Profiling and Off-Target Assessment

For research programs aiming to attribute phenotypic effects specifically to EZH2 inhibition, CPI-169 offers a well-defined selectivity window against EZH1 (25-fold) [5]. This profile, benchmarked against both dual EZH1/2 inhibitors and highly EZH1-sparing compounds, allows for more confident interpretation of cellular and in vivo results compared to less selective or poorly characterized alternatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.